3,4-dimethyl-6-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid
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Overview
Description
3,4-dimethyl-6-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound featuring a cyclohexene ring substituted with a carboxylic acid group and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-6-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the quinoline derivative, followed by its coupling with the cyclohexene ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-6-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
3,4-dimethyl-6-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as an anticancer, antibacterial, antifungal, and anti-inflammatory agent.
Industry: The compound is used in the production of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-6-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various cellular processes. The compound’s effects are mediated through specific pathways, which can be studied using biochemical and molecular biology techniques.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: This compound shares a similar quinoline structure and exhibits comparable biological activities.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another quinoline derivative with distinct chemical properties and applications.
Uniqueness
3,4-dimethyl-6-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
883549-71-1 |
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Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3,4-dimethyl-6-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C20H25NO3/c1-12-6-7-18-15(9-12)5-4-8-21(18)19(22)16-10-13(2)14(3)11-17(16)20(23)24/h6-7,9,16-17H,4-5,8,10-11H2,1-3H3,(H,23,24) |
InChI Key |
XEDQTOBUZGSKLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)N2CCCC3=C2C=CC(=C3)C)C(=O)O)C |
Origin of Product |
United States |
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